dihydrocytochalasin B

Übersicht

Beschreibung

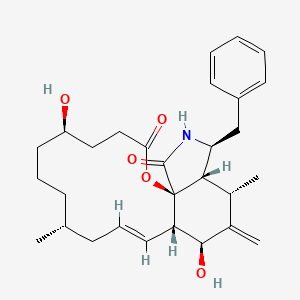

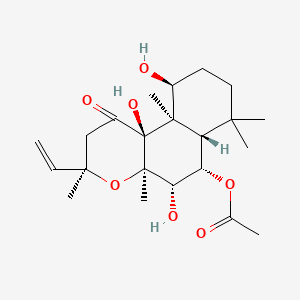

Dihydrocytochalasin B gehört zur Familie der Cytochalasine, die aus Pilzmetaboliten bestehen und dafür bekannt sind, die Bildung von Aktinfilamenten zu stören. Diese Verbindung ist ein halbsynthetisches Derivat von Cytochalasin B und wird als Sonde zur Untersuchung von Cytochalasin-Bindungsstellen verwendet. Es zeichnet sich durch seine einzigartige chemische Struktur aus, die einen stark substituierten hydrierten Isoindolring umfasst, der mit einem makrocyclischen Ring verschmolzen ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird üblicherweise durch die Natriumborhydrid-Reduktion von Cytochalasin B in Methanol bei 25 °C hergestellt. Das Produkt wird dann als chloroformlösliche Fraktion gewonnen und aus einem Benzol:Hexan-Gemisch kristallisiert .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Fermentation des Pilzes Drechslera dematioidea zur Herstellung von Cytochalasin B, gefolgt von einer chemischen Reduktion zur Gewinnung von this compound .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Die Verbindung wird aus Cytochalasin B unter Verwendung von Natriumborhydrid zu this compound reduziert.

Substitution: Am Isoindolring können verschiedene funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid in Methanol wird für die Reduktion von Cytochalasin B zu this compound verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Das Hauptprodukt, das aus der Reduktion von Cytochalasin B gebildet wird, ist this compound. Andere Produkte hängen von den durchgeführten spezifischen Substitutionsreaktionen ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Sonde zur Untersuchung von Cytochalasin-Bindungsstellen verwendet.

Biologie: Hemmt die Aktin-Assemblierung und beeinflusst so die Zellmotilität und Morphologie.

Industrie: Wird in der Untersuchung von Pilzmetaboliten und deren Auswirkungen auf zelluläre Prozesse eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Aktinfilamente bindet und deren Polymerisation blockiert. Diese Hemmung verhindert die Verlängerung von Aktinfilamenten, was zu Veränderungen der Zellmorphologie und Hemmung von zellulären Prozessen wie der Zellteilung führt . Die Verbindung beeinflusst auch den Calciumtransport und den Glukosetransport in Zellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydrocytochalasin B is typically prepared by the sodium-borohydride reduction of cytochalasin B in methanol at 25°C. The product is then recovered as a chloroform-soluble fraction and crystallized from a benzene:hexane mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the fermentation of the fungus Drechslera dematioidea to produce cytochalasin B, followed by chemical reduction to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydrocytochalasin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: The compound is reduced to this compound from cytochalasin B using sodium borohydride.

Substitution: Various functional groups can be substituted on the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride in methanol is used for the reduction of cytochalasin B to this compound.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products

The major product formed from the reduction of cytochalasin B is this compound. Other products depend on the specific substitution reactions performed.

Wissenschaftliche Forschungsanwendungen

Dihydrocytochalasin B has a wide range of applications in scientific research:

Chemistry: Used as a probe for studying cytochalasin binding sites.

Biology: Inhibits actin assembly, affecting cell motility and morphology.

Medicine: Investigated for its potential to sensitize multidrug-resistant cancer cells to chemotherapy.

Industry: Utilized in the study of fungal metabolites and their effects on cellular processes.

Wirkmechanismus

Dihydrocytochalasin B exerts its effects by binding to actin filaments and blocking their polymerization. This inhibition prevents the elongation of actin filaments, leading to changes in cellular morphology and inhibition of cellular processes such as cell division . The compound also affects calcium transport and glucose transport in cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cytochalasin B: Ähnlich in der Struktur, aber stärker in der Hemmung des Glukosetransports.

Cytochalasin D: Bekannt für seine antibiotische und antitumorale Aktivität.

Cytochalasin E: Einzigartig in der Erzeugung eines "Halos" um den Zellkern und der Hemmung der Angiogenese und des Tumorwachstums.

Einzigartigkeit

Dihydrocytochalasin B ist insofern einzigartig, als es Veränderungen der Zellmorphologie und -motilität induziert, ohne den Glukosetransport signifikant zu beeinflussen . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Auswirkungen von Cytochalasinen auf zelluläre Prozesse ohne die verwirrenden Auswirkungen auf den Glukosestoffwechsel.

Eigenschaften

IUPAC Name |

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIULKAASLBZREV-RXPQEOCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046323 | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39156-67-7 | |

| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin H(2)B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCYTOCHALASIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-1-carboxy-1-hydroxy-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7803355.png)

![[(1R)-1-carboxy-2-chloroethyl]azanium;chloride](/img/structure/B7803385.png)

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B7803390.png)